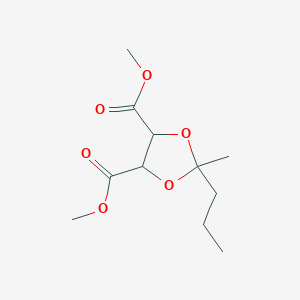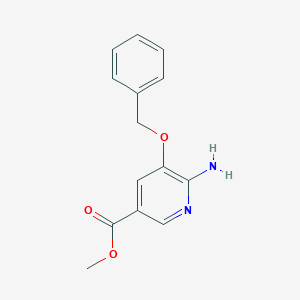
1-Phenyl-3-(2-sulfanylethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-sulfanylethyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S2. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-sulfanylethyl)thiourea typically involves the reaction of phenyl isothiocyanate with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-sulfanylethyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-sulfanylethyl)thiourea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2-sulfanylethyl)thiourea can be compared with other thiourea derivatives such as:
1-Phenyl-3-(2-pyridyl)thiourea: Similar structure but with a pyridyl group instead of a sulfanylethyl group.
1-Phenyl-3-(2-thiazolyl)thiourea: Contains a thiazolyl group, known for its inhibitory effects on certain enzymes.
1,3-Bis(2,6-dimethylphenyl)thiourea: Features two phenyl groups with methyl substitutions, used in different applications
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
90562-71-3 |
|---|---|
Molekularformel |
C9H12N2S2 |
Molekulargewicht |
212.3 g/mol |
IUPAC-Name |
1-phenyl-3-(2-sulfanylethyl)thiourea |
InChI |
InChI=1S/C9H12N2S2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13) |
InChI-Schlüssel |
UNPXZTRFZYBIOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)

![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)



![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)


![tert-Butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-nitrophenyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B13988588.png)

